molecular formula C7H13N3 B1395974 3-(Pyrrolidin-3-ylamino)propanenitrile CAS No. 1048912-41-9

3-(Pyrrolidin-3-ylamino)propanenitrile

Cat. No. B1395974
CAS RN: 1048912-41-9
M. Wt: 139.2 g/mol
InChI Key: TVXNHBBWGIPPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-3-ylamino)propanenitrile is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, involves various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in combination with a proficient rhodium catalyst . A more detailed synthesis process of a similar compound, (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile, has been reported, which involves 10 steps and yields an overall yield of 24% .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C7H13N3 . More detailed structural information, such as bond lengths and angles, would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis A derivative of 3-(Pyrrolidin-3-ylamino)propanenitrile has been identified as a new chiral organocatalyst that can effectively catalyze asymmetric Michael addition reactions. This catalytic activity is crucial for synthesizing enantiomerically pure compounds, which are essential in drug development and fine chemical manufacturing (Cui Yan-fang, 2008).

Antibiotic Intermediate Synthesis The compound has been used as a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic designed to combat community-acquired respiratory tract infections, including those caused by multidrug-resistant organisms. This highlights its importance in the synthesis of molecules with significant antibacterial activity (M. Lall et al., 2012).

Aziridine Ring Opening A study reported the synthesis of a similar compound, (S)-3-methylamino-3-[(R)-pyrrolidin-3-yl]propanenitrile, through N-methylative aziridine ring opening. This process is integral to the construction of complex molecules and has applications in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics (Jae-Hoon Jung et al., 2017).

Polyheterocyclic Molecule Precursor 3-Ylidene-1-pyrrolines, closely related to this compound, serve as precursors for synthesizing pyrrolidine derivatives and complex polyheterocyclic molecules. These compounds are valuable in pharmaceutical research and development for creating new therapeutic agents (A. Gazizov et al., 2020).

Material Science Applications The compound's derivatives have shown potential in material science, particularly in the development of environmentally sensitive fluorophores. These applications are critical for creating sensors, imaging agents, and other materials that respond to environmental changes (E. Hussein et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 3-Aminopropionitrile, indicates that it is harmful if swallowed and may damage fertility or the unborn child . It is recommended to prevent skin and eye contact, and to get medical attention if exposed or concerned . The compound should be stored locked up and disposed of to an approved waste disposal plant .

properties

IUPAC Name

3-(pyrrolidin-3-ylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c8-3-1-4-10-7-2-5-9-6-7/h7,9-10H,1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXNHBBWGIPPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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